molecular formula C23H18BrN5O2 B6553056 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040636-75-6

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553056
CAS No.: 1040636-75-6
M. Wt: 476.3 g/mol
InChI Key: CVLVEVCZVWLRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of heterocyclic molecules, characterized by a fused pyrazole-pyrazine core. Key structural features include:

  • 3,4-Dimethylphenyl group at position 2: This substituent likely contributes to lipophilicity and metabolic stability, as alkylated aryl groups are known to modulate pharmacokinetic profiles .
  • Methyl bridge linking the oxadiazole and pyrazolo[1,5-a]pyrazin-4-one core: This spacer may influence conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2/c1-14-3-4-17(11-15(14)2)19-12-20-23(30)28(9-10-29(20)26-19)13-21-25-22(27-31-21)16-5-7-18(24)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLVEVCZVWLRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (hereafter referred to as Compound A ) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis of Compound A

Compound A is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes:

  • Formation of the Oxadiazole Ring : This is achieved by cyclizing a hydrazide with a nitrile oxide in the presence of a base.
  • Construction of the Pyrazolo[1,5-a]pyrazin Core : This involves condensation reactions that yield the desired structure.

The detailed synthetic route can be summarized as follows:

StepReaction TypeKey Reagents
1CyclizationHydrazide + Nitrile Oxide
2CondensationDiketone + Hydrazine Derivative

Antioxidant Activity

Research indicates that compounds similar to Compound A exhibit significant antioxidant properties. For instance, studies utilizing DPPH and FRAP assays have shown that derivatives containing oxadiazole moieties can effectively scavenge free radicals. These compounds demonstrated higher antioxidant capacity compared to traditional antioxidants such as 2,6-di-tert-butylphenol .

Anticancer Properties

Compound A's structural components suggest potential anticancer activity. The presence of bromophenyl and oxadiazole rings may enhance its interaction with biological targets involved in cancer cell proliferation. In vitro studies have reported that related compounds show cytotoxic effects against various cancer cell lines, including HeLa and CEM cells, with IC50 values in the low micromolar range .

The biological activity of Compound A is believed to stem from its ability to interact with specific molecular targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or oxidative stress response.
  • Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.
  • Radical Scavenging : The oxadiazole ring enhances the compound's ability to donate electrons and neutralize free radicals.

Case Studies and Experimental Findings

  • Antioxidant Evaluation : In a study measuring antioxidant capacity using DPPH assays, compounds structurally related to Compound A showed significant scavenging ability with measured FRAP values indicating robust antioxidant activity .
  • Cytotoxicity Assessment : A series of pyrazolo[1,5-a]pyrazin derivatives were tested against the NCI-60 cancer cell panel. Results indicated that compounds with similar structural motifs exhibited GI50 values ranging from 1.4 to 4.2 µM, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to the one possess significant anticancer properties. The incorporation of the oxadiazole ring is known to enhance the cytotoxicity against various cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the bromophenyl group is believed to play a crucial role in enhancing its antibacterial efficacy.

Anti-inflammatory Effects

Inflammation-related diseases are prevalent in modern society, and compounds with anti-inflammatory properties are highly sought after. Research has demonstrated that related pyrazolo derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also offer therapeutic benefits in treating inflammatory conditions .

Photoluminescent Properties

Recent investigations into the photophysical properties of similar compounds have revealed their potential as luminescent materials. The unique structural features allow for effective light absorption and emission, which could be harnessed in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Composites

In materials science, incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability. The interaction between the pyrazolo structure and polymer chains may lead to improved performance characteristics in composite materials used for various industrial applications.

Case Study 1: Anticancer Research

In a study conducted on a series of pyrazolo derivatives, one derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This finding suggests that modifications to the compound's structure could lead to more potent anticancer agents.

CompoundIC50 (μM)Mechanism
Derivative A10Apoptosis induction
Derivative B25Cell cycle arrest

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

CompoundZone of Inhibition (mm)Bacterial Strain
Compound X15S. aureus
Compound Y20E. coli

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, emphasizing substitution patterns, biological activities, and drug-likeness metrics.

Table 1: Structural and Functional Comparison

Compound Class/Structure Key Substitutions Biological Activity Drug-Likeness (DLS) Reference
Target Compound : Pyrazolo[1,5-a]pyrazin-4-one - 3-(4-Bromophenyl)-1,2,4-oxadiazole
- 3,4-Dimethylphenyl
Not reported (inferred kinase/anticancer potential) Predicted moderate (based on lipophilicity)
Pyrazolo[1,5-a]pyrimidines (e.g., 13i) - Aryl groups at C3
- Halogens at C5
Anticancer (p21-dependent cytotoxicity), kinase inhibition (TTK) DLS = 1.44 (high)
Pyrazolo[1,5-a]quinazolin-5(4H)-ones (e.g., 10b) - 4-Methyl, 2-phenyl, pyrimidin-5-yl Dual mGlu2/mGlu3 NAMs (IC₅₀ < 100 nM) Not reported
Pyranopyrazole-Oxazine Hybrids (e.g., [2]) - 4-Methoxyphenyl, acetylated oxazine Anticancer (unreported targets) Lower absorption (76.53%)
Pyrazolo[1,5-a]pyrimidin-7-yl Amides - Phenyl amide at C7 Selective anti-proliferative activity (HCT116 cells) Moderate (DLS = 0.40–1.31)

Key Insights :

Substitution-Driven Activity: The 4-bromophenyl group in the target compound may enhance receptor-binding affinity compared to methoxyphenyl (e.g., in pyranopyrazole-oxazine hybrids) due to its electron-withdrawing nature and larger van der Waals radius . 3,4-Dimethylphenyl vs. 4-methoxyphenyl: Alkyl substituents improve metabolic stability over methoxy groups, which are prone to demethylation .

Heterocyclic Core Variations: Pyrazolo[1,5-a]pyrazin-4-one (target) vs.

Drug-Likeness :

  • The target compound’s logP (predicted ~3.5) aligns with optimal ranges for CNS permeability, whereas pyrazolo[1,5-a]quinazolines (e.g., 10b) may face absorption challenges due to higher molecular weight (>450 Da) .

Notes on Structural-Activity Relationships (SAR)

  • Position 2 Substitutions : 3,4-Dimethylphenyl (target) vs. 4-ethoxyphenyl (): Alkyl groups may reduce oxidative metabolism compared to ethoxy, enhancing bioavailability .
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater hydrolytic stability than triazole-containing analogs, which may degrade under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.